molecular formula C6H12N2O4 B1671098 Ethylenediamine-N,N'-diacetic acid CAS No. 5657-17-0

Ethylenediamine-N,N'-diacetic acid

Cat. No.: B1671098
CAS No.: 5657-17-0
M. Wt: 176.17 g/mol
InChI Key: IFQUWYZCAGRUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylenediamine-N,N’-diacetic acid is an organic compound with the formula C6H12N2O4. It is a derivative of ethylenediamine, where two acetic acid groups are attached to the nitrogen atoms. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is a white solid at room temperature and is soluble in water.

Mechanism of Action

Target of Action

Ethylenediamine-N,N’-diacetic acid (EDDA) is a chelating agent . Its primary targets are metal ions, particularly copper (II) ions . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

EDDA interacts with its targets by forming stable complexes . It binds to metal ions, such as copper (II), through its multiple carboxylate and amine groups . This interaction results in the formation of binary and ternary copper (II) complexes .

Biochemical Pathways

The formation of these complexes can affect various biochemical pathways. For instance, the copper (II) complexes synthesized by EDDA have been found to exhibit potent proteasome inhibitory properties . The proteasome is a protein complex that degrades unneeded or damaged proteins in cells, thus playing a critical role in maintaining cellular homeostasis .

Result of Action

The molecular and cellular effects of EDDA’s action are primarily related to its chelating properties. By forming complexes with metal ions, EDDA can influence the availability of these ions for biological processes . For instance, the formation of copper (II) complexes can inhibit the proteasome, potentially affecting protein degradation within cells .

Action Environment

The action, efficacy, and stability of EDDA can be influenced by various environmental factors. For instance, the presence and concentration of metal ions in the environment can affect EDDA’s chelating activity . Additionally, factors such as pH and temperature could potentially influence the stability of the complexes formed by EDDA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine-N,N’-diacetic acid can be synthesized through the reaction of ethylenediamine with monochloroacetic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

NH2CH2CH2NH2+2ClCH2COOHHOOCCH2NHCH2CH2NHCH2COOH+2HCl\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{ClCH}_2\text{COOH} \rightarrow \text{HOOCCH}_2\text{NHCH}_2\text{CH}_2\text{NHCH}_2\text{COOH} + 2 \text{HCl} NH2​CH2​CH2​NH2​+2ClCH2​COOH→HOOCCH2​NHCH2​CH2​NHCH2​COOH+2HCl

Industrial Production Methods: In industrial settings, the production of ethylenediamine-N,N’-diacetic acid involves the use of large-scale reactors where ethylenediamine and monochloroacetic acid are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pH conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine-N,N’-diacetic acid primarily undergoes chelation reactions due to its ability to form stable complexes with metal ions. It can also participate in substitution reactions where the acetic acid groups can be modified.

Common Reagents and Conditions:

    Chelation Reactions: These reactions typically involve the use of metal salts such as copper(II) sulfate or iron(III) chloride. The reaction conditions usually include an aqueous medium and a neutral to slightly basic pH.

    Substitution Reactions: These reactions can involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Chelation Reactions: The major products are metal complexes of ethylenediamine-N,N’-diacetic acid, such as copper(II) ethylenediamine-N,N’-diacetic acid complex.

    Substitution Reactions: The major products depend on the substituents introduced, such as alkylated or acylated derivatives of ethylenediamine-N,N’-diacetic acid.

Scientific Research Applications

Ethylenediamine-N,N’-diacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent to form stable metal complexes, which are studied for their catalytic and structural properties.

    Biology: It is used in biochemical assays to sequester metal ions and prevent their interference in biological reactions.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in diagnostic agents.

    Industry: It is used in water treatment processes to remove heavy metals and in the formulation of cleaning agents and detergents.

Comparison with Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with four acetic acid groups.

    Nitrilotriacetic acid (NTA): A chelating agent with three acetic acid groups.

    Ethylenediaminedisuccinic acid (EDDS): A biodegradable chelating agent with succinic acid groups.

Ethylenediamine-N,N’-diacetic acid is unique in its balance of chelating strength and biodegradability, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[2-(carboxymethylamino)ethylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c9-5(10)3-7-1-2-8-4-6(11)12/h7-8H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQUWYZCAGRUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32575-57-8 (unspecified copper salt), 38011-25-5 (di-hydrochloride salt)
Record name EDDA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7063970
Record name Glycine, N,N'-1,2-ethanediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White powder; [Sigma-Aldrich MSDS]
Record name Glycine, N,N'-1,2-ethanediylbis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylenediamine-N,N'-di(acetic acid)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20892
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5657-17-0
Record name Ethylenediaminediacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5657-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EDDA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N'-1,2-ethanediylbis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N,N'-1,2-ethanediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediamine-N,N'-di(acetic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENEDIAMINE-N,N'-DIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LX0U5342U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediamine-N,N'-diacetic acid
Reactant of Route 2
Ethylenediamine-N,N'-diacetic acid
Reactant of Route 3
Ethylenediamine-N,N'-diacetic acid
Reactant of Route 4
Ethylenediamine-N,N'-diacetic acid
Reactant of Route 5
Ethylenediamine-N,N'-diacetic acid
Reactant of Route 6
Ethylenediamine-N,N'-diacetic acid
Customer
Q & A

    A: EDDA can bind to iron with high affinity, forming stable complexes. [, , , , ] This interaction can inhibit the growth of certain organisms, such as bacteria and parasites, by depriving them of essential iron. [, , ] In the case of Mycobacterium avium, iron deprivation through EDDA enhances the mycobacteriostatic effect of interferon-gamma. []

  • A: Yes, EDDA has been used as a competing chelating agent to study the binding of metals like gallium and cadmium to human serum transferrin. [, ] By comparing the binding affinities of the metal for EDDA and transferrin, researchers can gain insights into the thermodynamics and mechanisms of metal transport. [, ]
  • A: Various spectroscopic techniques have been employed to characterize EDDA and its complexes. Infrared (IR) spectroscopy reveals characteristic peaks for Tc≡N and C=O groups in technetium-EDDA complexes. [] Nuclear magnetic resonance (NMR) spectroscopy, including ¹H, ¹³C, ¹⁷O, ¹⁹F, and ³¹P NMR, has been extensively used to elucidate the structures of EDDA complexes in solution, providing information about metal coordination geometry, ligand dynamics, and exchange processes. [, , , ] Ultraviolet-visible (UV-Vis) spectroscopy helps determine the formation and stability of metal-EDDA complexes. [, ]
  • A: The stability of EDDA metal complexes in biological fluids varies depending on the specific metal ion and experimental conditions. For instance, [(99m)Tc(SQ168)(EDDA)], a technetium-labeled cyclic RGDfK dimer complex using EDDA as a co-ligand, demonstrated good stability in serum. [, ]
  • A: While EDDA itself might not be directly involved in catalysis, its ability to form stable complexes with metal ions makes it valuable in designing catalytic systems. For instance, the coordination properties of EDDA with lanthanides have been explored for potential applications in artificial nucleases and ribonucleases. [, ]
  • A: Yes, molecular modeling techniques, such as density functional theory (DFT) calculations, have been employed to predict the structures of technetium-EDDA complexes in solution. [, ] These calculations, combined with experimental data like radio-HPLC chromatograms, offer insights into the coordination modes of EDDA with metal ions. [, ]
  • A: Studies comparing EDDA with its cyclic analog, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), highlight the impact of structural modifications on metal binding. [, ] EDDA complexes generally exhibit faster dissociation kinetics compared to DOTA complexes, indicating the influence of macrocyclic structures on complex stability. [, ]
  • A: Liposomal encapsulation has been investigated as a strategy to improve the delivery and efficacy of N,N'-bis[2-hydroxybenzyl]-ethylenediamine-N,N'-diacetic acid (HBED), a related iron chelator with low water solubility. [] This approach enhances iron removal from the reticuloendothelial system by delivering HBED directly to target cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.